Ethenyl Ferrocene: A Comprehensive Technical Guide
Ethenyl Ferrocene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethenyl ferrocene, also known as vinylferrocene, is an organometallic monomer with the formula (C₅H₅)Fe(C₅H₄CH=CH₂). As the vinyl analog of ferrocene, it serves as a crucial precursor to redox-active polymers, most notably polyvinylferrocene (PVF). The incorporation of the ferrocene moiety imparts unique electrochemical, thermal, and optical properties to the resulting polymers, making them highly valuable in a range of applications including electrochemical sensors, biosensors, redox-flow batteries, and as catalysts.[1] This guide provides an in-depth overview of the synthesis, properties, and polymerization of ethenyl ferrocene, along with detailed experimental protocols and characterization data.
Properties of Ethenyl Ferrocene
Ethenyl ferrocene is an orange, air-stable crystalline solid.[2] It is soluble in nonpolar organic solvents. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₂Fe | [2][3] |
| Molecular Weight | 212.07 g/mol | [3][4][5] |
| Appearance | Orange solid | [2] |
| Melting Point | 51-53 °C | [4] |
| Boiling Point | 80-85 °C at 0.2 mmHg | [4] |
| CAS Number | 1271-51-8 | [2][3][4] |
Spectroscopic Data
The structural identity of ethenyl ferrocene can be confirmed by various spectroscopic techniques.
Table 1: ¹H and ¹³C NMR Spectral Data for Ethenyl Ferrocene
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 6.37-6.24 | dd | =CH- (vinyl) |
| ¹H | 5.32-5.23 | dd | H₂C= (vinyl, trans to ferrocenyl) |
| ¹H | 5.00-4.94 | dd | H₂C= (vinyl, cis to ferrocenyl) |
| ¹H | 4.15-3.87 | m | Cyclopentadienyl rings |
| ¹³C | ~134 | - | =CH- (vinyl) |
| ¹³C | ~110 | - | H₂C= (vinyl) |
| ¹³C | ~83 | - | Substituted C on cyclopentadienyl ring |
| ¹³C | ~69 | - | Unsubstituted cyclopentadienyl ring |
| ¹³C | ~67 | - | Substituted cyclopentadienyl ring carbons |
Note: Exact chemical shifts may vary depending on the solvent and spectrometer frequency.
Table 2: Characteristic Infrared (IR) Absorption Peaks for Ethenyl Ferrocene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | =C-H stretch (aromatic and vinyl) |
| ~1630-1620 | Medium | C=C stretch (vinyl) |
| ~1100, ~1000 | Strong | C-H in-plane bend of cyclopentadienyl rings |
| ~810 | Strong | C-H out-of-plane bend of cyclopentadienyl rings |
Synthesis of Ethenyl Ferrocene
Ethenyl ferrocene can be synthesized through several routes. A common and efficient method is a three-step process starting from ferrocene.
Diagram of the Synthesis Pathway
Caption: Three-step synthesis of ethenyl ferrocene from ferrocene.
Experimental Protocol: Three-Step Synthesis
Step 1: Friedel-Crafts Acylation of Ferrocene to Acetylferrocene
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In a round-bottom flask, dissolve ferrocene in acetic anhydride.
-
Carefully add a catalytic amount of 85% phosphoric acid to the stirred solution.
-
Heat the reaction mixture in a water bath at a controlled temperature (e.g., 60-70 °C) for approximately 20-30 minutes.
-
Pour the hot mixture onto crushed ice to quench the reaction and precipitate the product.
-
Neutralize the solution with sodium bicarbonate.
-
Collect the crude acetylferrocene by vacuum filtration, wash with water, and dry.
Step 2: Reduction of Acetylferrocene to 1-Hydroxyethylferrocene
-
Dissolve the crude acetylferrocene in methanol in a beaker.
-
Slowly add sodium borohydride (NaBH₄) in portions to the stirred solution.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Carefully add water to quench the excess NaBH₄.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain 1-hydroxyethylferrocene.
Step 3: Dehydration of 1-Hydroxyethylferrocene to Ethenyl Ferrocene
-
Dissolve 1-hydroxyethylferrocene and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cool in an ice bath.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride (mesyl chloride).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude ethenyl ferrocene by column chromatography on silica gel using a nonpolar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
Polymerization of Ethenyl Ferrocene
Ethenyl ferrocene can undergo polymerization via free-radical, cationic, and anionic mechanisms to yield polyvinylferrocene (PVF). The choice of polymerization method influences the molecular weight, polydispersity, and properties of the resulting polymer.
Diagram of Polymerization
Caption: General scheme for the polymerization of ethenyl ferrocene.
Experimental Protocols for Polymerization
3.1. Free-Radical Polymerization
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Dissolve ethenyl ferrocene and a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), in a suitable solvent (e.g., benzene, toluene, or THF) in a reaction vessel.
-
Deoxygenate the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to a temperature appropriate for the initiator's decomposition (e.g., 60-80 °C for AIBN) and maintain for a specified period (e.g., 24 hours).
-
Terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Collect the polyvinylferrocene by filtration, wash with the non-solvent, and dry under vacuum.
3.2. Cationic Polymerization
-
Dissolve ethenyl ferrocene in a dry, non-polar solvent (e.g., toluene or dichloromethane) in a flame-dried reaction vessel under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., 0 °C or -78 °C).
-
Add a Lewis acid initiator, such as boron trifluoride etherate (BF₃·OEt₂), to the stirred solution.
-
Maintain the reaction at the low temperature for the desired time.
-
Terminate the polymerization by adding a quenching agent (e.g., methanol).
-
Isolate the polymer by precipitation in a non-solvent, followed by filtration and drying.
3.3. Anionic Polymerization
-
Strict anhydrous and anaerobic conditions are required for this method.
-
Dissolve ethenyl ferrocene in a dry, polar aprotic solvent (e.g., THF) in a flame-dried Schlenk flask under a high-purity inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add an anionic initiator, such as n-butyllithium (n-BuLi), dropwise to the stirred solution.
-
Allow the polymerization to proceed at the low temperature.
-
Terminate the reaction by adding a proton source (e.g., degassed methanol).
-
Precipitate, collect, and dry the polymer as described for the other methods.
Properties and Characterization of Polyvinylferrocene (PVF)
Polyvinylferrocene is a redox-active polymer with applications in various electrochemical devices. Its properties can be tailored by controlling the polymerization conditions.
Table 3: Properties of Polyvinylferrocene
| Property | Typical Value/Description |
| Glass Transition Temperature (Tg) | 184-194 °C |
| Solubility | Soluble in CS₂, THF, CH₂Cl₂, chloroform, benzene, chlorobenzene |
| Redox Potential (E½ vs. Ag/AgCl) | Varies with solvent and electrolyte, typically in the range of +0.3 to +0.5 V |
| Thermal Stability (TGA) | Stable up to ~300 °C in an inert atmosphere |
| Molecular Weight (Mw) | Highly dependent on polymerization method, can range from thousands to hundreds of thousands g/mol |
| Polydispersity Index (PDI) | Dependent on the polymerization method; can be close to 1 for living polymerizations |
Diagram of Characterization Workflow
Caption: Workflow for the characterization of polyvinylferrocene.
Applications
The unique properties of ethenyl ferrocene and its polymer, polyvinylferrocene, have led to their use in a variety of advanced applications:
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Electrochemical Sensors and Biosensors: The reversible redox behavior of the ferrocene/ferrocenium couple is utilized for the detection of various analytes.
-
Redox-Mediated Catalysis: PVF can be used as a support for catalytic nanoparticles.
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Energy Storage: The redox properties of PVF make it a promising material for electrodes in batteries and supercapacitors.
-
Conductive Coatings: PVF can be incorporated into coatings to provide antistatic properties.
Conclusion
Ethenyl ferrocene is a versatile organometallic monomer that provides access to a class of redox-active polymers with tunable properties. The synthesis and polymerization methods described in this guide offer a foundation for the development of novel materials for a wide range of applications in materials science, chemistry, and drug development. The detailed protocols and data presented herein are intended to be a valuable resource for researchers in these fields.
References
- 1. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Synthesis and cationic polymerization of halogen bonding vinyl ether monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC | PPTX [slideshare.net]
